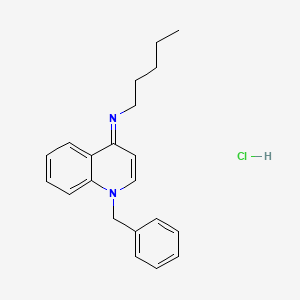

N-(1-Benzylquinolin-4(1H)-ylidene)pentan-1-amine hydrochloride

Descripción general

Descripción

El clorhidrato de CP 339818, también conocido como clorhidrato de N-[1-(fenilmetil)-4(1H)-quinolinilideno]-1-pentanamina, es un compuesto sintético con la fórmula molecular C21H24N2 · HCl y un peso molecular de 340,89 g/mol . Es un potente bloqueador de los canales de potasio dependientes de voltaje, específicamente Kv1.3 y Kv1.4 .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis del clorhidrato de CP 339818 implica la reacción de 1-(fenilmetil)-4(1H)-quinolinilideno con 1-pentanamina en presencia de ácido clorhídrico . La reacción se lleva a cabo típicamente bajo condiciones controladas de temperatura y presión para asegurar un alto rendimiento y pureza.

Métodos de Producción Industrial

La producción industrial del clorhidrato de CP 339818 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y recipientes de reacción avanzados para mantener la calidad y el rendimiento constantes. El producto final se obtiene generalmente como un polvo blanco a blanco amarillento con una pureza ≥98% .

Análisis De Reacciones Químicas

Tipos de Reacciones

El clorhidrato de CP 339818 experimenta principalmente reacciones de sustitución debido a la presencia del anillo de quinolina y la porción de pentanamina . También puede participar en reacciones de oxidación y reducción bajo condiciones específicas.

Reactivos y Condiciones Comunes

Reacciones de Sustitución: Los reactivos comunes incluyen haluros de alquilo y nucleófilos.

Reacciones de Oxidación: Se pueden usar agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno en condiciones ácidas o básicas.

Reacciones de Reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio en condiciones anhidras.

Productos Mayores

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados alquilados, mientras que las reacciones de oxidación y reducción pueden modificar los grupos funcionales en el anillo de quinolina .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that N-(1-Benzylquinolin-4(1H)-ylidene)pentan-1-amine hydrochloride exhibits significant antimicrobial properties against both bacterial and fungal strains. This makes it a potential candidate for developing new antimicrobial agents to combat resistant pathogens .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation, likely due to its ability to inhibit prostaglandin synthesis. This action can be beneficial in treating conditions characterized by excessive inflammation, such as arthritis or other inflammatory diseases .

Anticancer Activity

Studies have demonstrated that derivatives of this compound can enhance anticancer activity. For instance, certain substitutions on the phenyl ring have been shown to improve the efficacy of the compound against cancer cell lines, suggesting that structural modifications could lead to more potent anticancer agents .

Selective Action on Pain Signaling

Recent studies indicate that similar compounds within the quinoline family may selectively inhibit voltage-gated sodium channels (Nav1.7), which are crucial in pain signaling pathways. This selectivity presents an opportunity for developing analgesics that target pain without affecting other neuronal functions .

Case Studies

Mecanismo De Acción

El clorhidrato de CP 339818 ejerce sus efectos bloqueando los canales de potasio Kv1.3 y Kv1.4 . Se une preferentemente al estado inactivo tipo C de estos canales, inhibiendo su función y afectando así el potencial de membrana de las neuronas y los linfocitos T . Este bloqueo conduce a la supresión de la activación de los linfocitos T y la modulación de la excitabilidad neuronal .

Comparación Con Compuestos Similares

Compuestos Similares

Unicidad

El clorhidrato de CP 339818 es único debido a su alta selectividad para los canales Kv1.3 y Kv1.4 y su capacidad de unirse preferentemente al estado inactivo tipo C de estos canales . Esta selectividad lo convierte en una herramienta valiosa para estudiar los roles específicos de estos canales en las funciones inmunitarias y neuronales .

Actividad Biológica

N-(1-Benzylquinolin-4(1H)-ylidene)pentan-1-amine hydrochloride, also known as CP 339818, is a synthetic compound that has garnered attention for its biological activity, particularly in the context of ion channel modulation and potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C21H25ClN2

- Molecular Weight : 340.89 g/mol

- CAS Number : 185855-91-8

- IUPAC Name : 1-benzyl-N-pentylquinolin-4-imine; hydrochloride

The compound features a quinoline moiety linked to a pentanamine chain, which contributes to its unique pharmacological profile.

This compound primarily acts as a non-peptide antagonist for voltage-gated potassium channels Kv1.3 and Kv1.4. These channels are critical in regulating neuronal excitability and T cell activation.

Target Channels

| Channel | Role |

|---|---|

| Kv1.3 | Modulates T cell activation and proliferation |

| Kv1.4 | Involved in neuronal signaling |

The inhibition of these channels by CP 339818 has been shown to reduce thymidine incorporation in T cells, indicating a decrease in T cell activation induced by anti-CD3 antibodies or phorbol esters.

Anticancer Potential

Research has indicated that compounds with similar structures to CP 339818 exhibit anticancer properties. For instance, studies on related quinoline derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including A549 lung cancer cells. The structure-activity relationship (SAR) suggests that modifications to the quinoline ring can enhance anticancer efficacy .

Pharmacokinetics

CP 339818 is soluble in DMSO at concentrations greater than 10 mg/ml, which is advantageous for laboratory studies involving cell cultures and in vivo models. The stability of the compound at storage temperatures between 2–8°C ensures its viability for extended periods.

Study on T Cell Modulation

A pivotal study demonstrated that CP 339818 effectively inhibited T cell activation by blocking Kv1.3 channels. In isolated human peripheral blood T cells, the compound significantly reduced thymidine incorporation when stimulated with anti-CD3 antibodies, suggesting its potential utility in autoimmune diseases where T cell hyperactivation is detrimental.

Structure-Activity Relationship Studies

Further investigations into SAR have revealed that modifications to the benzyl and quinoline moieties can lead to varying degrees of biological activity. For example, substituting different functional groups on the benzyl ring has been shown to enhance anticancer activity while maintaining low toxicity towards non-cancerous cells .

Propiedades

IUPAC Name |

1-benzyl-N-pentylquinolin-4-imine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2.ClH/c1-2-3-9-15-22-20-14-16-23(17-18-10-5-4-6-11-18)21-13-8-7-12-19(20)21;/h4-8,10-14,16H,2-3,9,15,17H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIRISCAPZWLWCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN=C1C=CN(C2=CC=CC=C12)CC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609671 | |

| Record name | (4E)-1-Benzyl-N-pentylquinolin-4(1H)-imine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185855-91-8 | |

| Record name | (4E)-1-Benzyl-N-pentylquinolin-4(1H)-imine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.